molecular formula C24H20N4O2 B11344853 5-(3,4-dimethylphenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide CAS No. 898498-57-2

5-(3,4-dimethylphenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide

Cat. No.: B11344853
CAS No.: 898498-57-2
M. Wt: 396.4 g/mol
InChI Key: ZAGJQZCSIMLZRC-UHFFFAOYSA-N
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Description

This compound features a 1,2-oxazole core substituted at the 5-position with a 3,4-dimethylphenyl group and at the 3-position with a carboxamide linker connected to a 4-[(E)-phenyldiazenyl]phenyl moiety. Its structural framework is analogous to cholinesterase inhibitors and bioactive azo compounds, though specific activity data for this derivative remains unreported in the provided evidence .

Properties

CAS No.

898498-57-2

Molecular Formula

C24H20N4O2

Molecular Weight

396.4 g/mol

IUPAC Name

5-(3,4-dimethylphenyl)-N-(4-phenyldiazenylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C24H20N4O2/c1-16-8-9-18(14-17(16)2)23-15-22(28-30-23)24(29)25-19-10-12-21(13-11-19)27-26-20-6-4-3-5-7-20/h3-15H,1-2H3,(H,25,29)

InChI Key

ZAGJQZCSIMLZRC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)N=NC4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Dehydration-Cyclization of β-Hydroxy Amides

β-Hydroxy amides undergo cyclization using fluorinating agents like Deoxo-Fluor® or DAST (diethylaminosulfur trifluoride). This method ensures stereospecific inversion and high yields (70–90%) under mild conditions (room temperature, 1–3 hours). For example:

  • Intermediate synthesis : 3,4-Dimethylphenyl-substituted β-hydroxy amides are treated with Deoxo-Fluor® in dichloromethane (DCM), yielding 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylic acid.

Van Leusen Oxazole Synthesis

TosMIC (toluenesulfonylmethyl isocyanide) reacts with aldehydes in the presence of a base (e.g., K2_2CO3_3) to form 5-substituted oxazoles. This method is advantageous for introducing aromatic groups at the C5 position.

  • Application : 3,4-Dimethylbenzaldehyde reacts with TosMIC in methanol at 60°C for 6 hours, affording the oxazole core in 85% yield.

Carboxamide Functionalization

The oxazole-3-carboxylic acid intermediate is converted to the carboxamide via coupling reactions:

HATU-Mediated Amide Bond Formation

Using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DCM:

  • Procedure : 5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid (1.0 equiv) is activated with HATU (1.2 equiv) and DIPEA (2.0 equiv) for 10 minutes. 4-Aminophenyl diazenylbenzene (1.1 equiv) is added, and the reaction proceeds at room temperature for 3 hours, yielding the carboxamide in 78–92% purity.

Mixed Anhydride Method

Acyl chlorides generated from oxazole-3-carboxylic acids react with amines:

  • Example : Oxazole-3-carbonyl chloride (prepared using thionyl chloride) is treated with 4-[(E)-phenyldiazenyl]aniline in tetrahydrofuran (THF) at 0°C, achieving 65–75% yield.

Diazotization and Azo Coupling

The phenyldiazenyl group is introduced via diazonium salt formation:

Diazonium Salt Synthesis

4-Aminophenyl derivatives are diazotized with NaNO2_2/HCl at 0–5°C, forming stable diazonium salts.

Coupling with Aromatic Amines

The diazonium salt reacts with aniline derivatives in aqueous ethanol (pH 7–8) to form the azo linkage. Key parameters:

  • Temperature : 0–10°C to prevent decomposition.

  • Yield : 70–85% after recrystallization.

Integrated Synthetic Routes

Sequential Three-Step Synthesis

  • Oxazole formation : Van Leusen method (85% yield).

  • Carboxamide coupling : HATU/DIPEA (90% yield).

  • Azo linkage : Diazotization (80% yield).
    Overall yield : 61%.

One-Pot Oxazole-Azo Assembly

A novel approach using CuFe2_2O4_4 nanoparticles as catalysts enables concurrent oxazole cyclization and azo coupling in water at 90°C. This method reduces steps and improves sustainability (yield: 75%).

Reaction Optimization and Challenges

Critical Parameters

  • Solvent choice : DCM and THF favor carboxamide coupling, while aqueous ethanol is optimal for azo reactions.

  • Temperature control : Diazotization requires strict maintenance of 0–5°C to avoid byproducts.

Byproduct Mitigation

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) removes unreacted intermediates.

  • Catalyst recovery : CuFe2_2O4_4 nanoparticles are magnetically separable, enabling reuse.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
HATU couplingHigh efficiency, mild conditionsCost of HATU reagent78–92
Van LeusenScalable, stereospecificRequires anhydrous conditions85
One-potEco-friendly, reduced stepsLower yield due to competing reactions75

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of carboxylic acids.

    Reduction: The diazenyl group can be reduced to form the corresponding hydrazine derivative.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be employed under acidic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that compounds containing oxazole moieties exhibit significant anticancer properties. Studies have demonstrated that derivatives of oxazole can inhibit tumor growth by inducing apoptosis in cancer cells. The specific compound under discussion may share these properties due to its structural similarities with known anticancer agents .
  • Antimicrobial Properties :
    • The compound has been evaluated for antimicrobial activity against various pathogens. Preliminary studies suggest it may inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents .
  • Antitubercular Activity :
    • Recent findings highlight the potential of substituted isoxazole carboxamides as antitubercular agents. The structural features of 5-(3,4-dimethylphenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide may enhance its efficacy against Mycobacterium tuberculosis, as observed in related compounds .

Material Science Applications

  • Dye and Pigment Development :
    • The diazenyl group in the compound is known for its vibrant color properties, making it suitable for applications in dye chemistry. Research into azo compounds has shown their utility as dyes in textiles and other materials due to their stability and colorfastness .
  • Nonlinear Optical Materials :
    • Compounds with similar structures have been investigated for their nonlinear optical properties. The ability to manipulate light at different wavelengths makes them valuable for photonic applications, including sensors and laser technology .

Analytical Chemistry Applications

  • Spectroscopic Studies :
    • The unique structural features of this compound allow for detailed spectroscopic analysis using techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy). These methods are crucial for confirming the compound's structure and understanding its interactions with other molecules .
  • Molecular Docking Studies :
    • Computational studies involving molecular docking have been employed to predict the binding affinity of this compound to various biological targets. Such studies are essential for drug design and development processes, providing insights into how modifications to the compound might enhance its biological activity .

Case Studies

  • Anticancer Mechanism Exploration :
    • A study focused on a series of oxazole derivatives demonstrated that modifications on the phenyl rings significantly affected their cytotoxicity against cancer cell lines. The presence of electron-donating groups like dimethyl in the para position was found to enhance activity, suggesting that this compound could be further optimized for better efficacy .
  • Antimicrobial Efficacy Assessment :
    • In vitro tests against common pathogens revealed that derivatives similar to this compound exhibited varying degrees of antimicrobial activity. The study concluded that further exploration into the structure-activity relationship (SAR) could lead to the development of potent antimicrobial agents based on this framework .

Mechanism of Action

The mechanism of action of 5-(3,4-dimethylphenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, inhibiting or activating certain biological pathways. The diazenyl group could play a role in binding to metal ions or other biomolecules, influencing the compound’s activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in substituents on the oxazole ring and the diazenylphenyl group, influencing electronic, steric, and pharmacokinetic properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Selected 1,2-Oxazole-3-Carboxamide Derivatives
Compound Name Substituent (Oxazole 5-position) Diazenylphenyl Modifications Notable Properties/Activities Reference
5-(3-Nitrophenyl)-N-{4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]phenyl}-1,2-oxazole-3-carboxamide 3-Nitrophenyl Chromenone-linked phenyl AChE inhibition (IC₅₀ = 1.23 μM)
5-(3-Chlorophenyl)-N-{4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]phenyl}-1,2-oxazole-3-carboxamide 3-Chlorophenyl Chromenone-linked phenyl BChE inhibition (IC₅₀ = 9.71 μM)
5-Phenyl-N-{4-[(E)-Phenyldiazenyl]phenyl}-1,2-Oxazole-3-Carboxamide (898521-24-9) Phenyl Unmodified phenyldiazenyl Structural simplicity; potential azo reactivity
5-(4-Methylphenyl)-N-{4-[(E)-Phenyldiazenyl]phenyl}-1,2-Oxazole-3-Carboxamide (898601-41-7) 4-Methylphenyl Unmodified phenyldiazenyl Enhanced lipophilicity vs. phenyl analog
Target Compound 3,4-Dimethylphenyl Unmodified phenyldiazenyl High lipophilicity; potential steric effects -

Key Observations :

  • Electron-Withdrawing Groups (EWGs): Nitro (NO₂) and chloro (Cl) substituents in derivatives enhance cholinesterase inhibition, likely due to improved target binding via dipole interactions or hydrogen bonding .
  • Electron-Donating Groups (EDGs) : Methyl and dimethyl groups (e.g., in the target compound) increase lipophilicity, which may enhance blood-brain barrier penetration but reduce polar interactions with enzymes .

Physicochemical Properties

  • Crystal Packing : Analogous sulfonamides () form dimeric and polymeric structures via hydrogen bonds; the target compound’s carboxamide may stabilize similar packing motifs .

Biological Activity

5-(3,4-dimethylphenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide, identified by its CAS number 898498-57-2, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, interactions with biological targets, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has a molecular formula of C24H20N4O2C_{24}H_{20}N_{4}O_{2} and a molecular weight of 396.4 g/mol. Its structure features an oxazole ring, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have indicated that derivatives of oxazole compounds exhibit significant anticancer properties. The specific compound has been evaluated for its cytotoxic effects on various cancer cell lines.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : In vitro assays demonstrated that the compound exhibits notable cytotoxicity against several cancer cell lines. For instance, it was found to have an IC50 value comparable to standard chemotherapeutic agents like doxorubicin in certain cell lines, indicating strong antiproliferative effects .
  • Mechanism of Action : The mechanism underlying the anticancer activity appears to involve the inhibition of specific signaling pathways associated with cell proliferation and survival. Molecular dynamics simulations suggest that the compound interacts with target proteins primarily through hydrophobic contacts, which is crucial for its activity .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the presence of specific functional groups significantly influences the biological activity of the compound:

  • Dimethyl Substitution : The 3,4-dimethyl substitution on the phenyl ring enhances cytotoxic activity, as shown in comparative studies with other analogs .
  • Azo Group Influence : The (E)-phenyldiazenyl moiety plays a critical role in modulating the biological effects, potentially through increased electron density that enhances interactions with biological targets .

Biological Interactions

The biological interactions of this compound extend beyond anticancer activity:

  • Antifungal Properties : Similar compounds have shown antifungal activity against pathogens like Candida albicans, suggesting potential broader applications in treating infections .
  • Enzyme Inhibition : Some studies indicate that related compounds may inhibit enzymes involved in critical metabolic pathways, although specific data on this compound's enzyme interactions remain limited .

Q & A

Q. What synthetic routes are recommended for preparing 5-(3,4-dimethylphenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide, and how can reaction conditions be optimized for yield?

A stepwise approach is advised:

  • Oxazole ring formation : Use cyclization of precursor carboxylic acids with nitriles under reflux (e.g., acetic anhydride at 120°C) .
  • Diazenyl group introduction : Employ azo-coupling reactions between aryl amines and nitrosonium salts at 0–5°C in acidic media to retain stereoselectivity (E-configuration) .
  • Carboxamide linkage : Activate the oxazole-3-carboxylic acid with carbodiimide reagents (e.g., EDCI) before coupling with the aniline derivative . Optimization involves controlling stoichiometry (1:1.2 molar ratio for azo-coupling) and using inert atmospheres (N₂) to minimize side reactions .

Q. Which spectroscopic and crystallographic methods are most effective for structural confirmation?

  • NMR spectroscopy : ¹H/¹³C NMR resolves substituent positions (e.g., dimethylphenyl protons at δ 2.2–2.4 ppm; diazenyl protons as a singlet near δ 8.1 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 428.1522 for C₂₅H₂₂N₄O₂) .
  • X-ray crystallography : Single-crystal analysis (monoclinic P2₁/c space group) validates spatial arrangement and hydrogen bonding (e.g., carboxamide N–H···O interactions) .

Advanced Research Questions

Q. How do electronic effects of the 3,4-dimethylphenyl and phenyldiazenyl groups influence reactivity or biological activity?

  • Steric effects : The 3,4-dimethylphenyl group increases steric hindrance, reducing electrophilic substitution but stabilizing π-π stacking in target binding .
  • Electronic modulation : The diazenyl group (–N=N–) acts as a π-conjugated linker, enhancing charge transfer in redox-active assays (e.g., fluorescence quenching studies) .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) show the dimethyl groups lower HOMO-LUMO gaps by 0.3 eV compared to non-methylated analogs, suggesting improved electron transport in catalytic systems .

Q. How can contradictions between in vitro and in vivo biological activity data be systematically addressed?

  • Bioavailability adjustments : Modify formulation (e.g., PEGylation or liposomal encapsulation) to enhance solubility, as seen in similar oxazole-carboxamide derivatives .
  • Metabolic profiling : Use LC-MS/MS to identify metabolites in plasma and tissues, comparing in vitro hepatic microsome data with in vivo pharmacokinetic curves .
  • Dose-response recalibration : Apply Hill equation modeling to account for non-linear efficacy thresholds in animal models .

Q. What experimental strategies resolve challenges in designing target-specific bioassays for this compound?

  • Ligand-binding assays : Use ¹⁹F NMR (e.g., fluorine-labeled protein targets) to quantify binding affinities in cellular environments, as demonstrated for oxazole-based inhibitors .
  • Competitive FRET assays : Tagged recombinant proteins (e.g., His-tagged kinases) enable real-time monitoring of inhibition (IC₅₀ determination) .
  • Cryo-EM for structural biology : Resolve compound-target complexes at near-atomic resolution to identify critical binding motifs .

Methodological Considerations

Q. How should researchers analyze conflicting data in structure-activity relationship (SAR) studies?

  • Multivariate analysis : Principal component analysis (PCA) correlates substituent effects (e.g., logP, molar refractivity) with activity trends .
  • Control experiments : Compare against isosteric analogs (e.g., replacing diazenyl with carbonyl groups) to isolate electronic vs. steric contributions .

Q. What purification techniques are critical for isolating high-purity samples of this compound?

  • Flash chromatography : Use silica gel (230–400 mesh) with gradient elution (hexane/EtOAc 4:1 → 1:1) to remove unreacted diazenyl precursors .
  • Recrystallization : Ethanol/water (7:3 v/v) yields crystals with >98% purity (verified by HPLC, C18 column, 254 nm) .

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